
Undecyl-maltoside
Vue d'ensemble
Description
Undecyl-maltoside is a detergent used for the purification, extraction, and solubilization of membrane-bound proteins in their native structure . It increases solubilization by dissociating aggregates and is easily removed by dialysis .
Molecular Structure Analysis
Undecyl-maltoside has a molecular formula of C23H44O11 . Its average mass is 496.589 Da and its monoisotopic mass is 496.288361 Da . The molecule has 11 hydrogen bond acceptors and 7 hydrogen bond donors .Physical And Chemical Properties Analysis
Undecyl-maltoside has a density of 1.3±0.1 g/cm^3, a boiling point of 696.4±55.0 °C at 760 mmHg, and a flash point of 374.9±31.5 °C . It has a molar refractivity of 122.0±0.4 cm^3, a polar surface area of 179 Å^2, and a molar volume of 380.0±5.0 cm^3 .Applications De Recherche Scientifique
Comprehensive Analysis of Undecyl-maltoside Applications
Undecyl-maltoside is a nonionic surfactant commonly used in the field of membrane protein solubilization. Its unique structure allows for various applications in scientific research, particularly in the study of membrane proteins. Below is a detailed analysis of six unique applications of Undecyl-maltoside in scientific research.
Membrane Protein Solubilization
Undecyl-maltoside: is highly effective in extracting and stabilizing membrane proteins from biological membranes . Its ability to preserve the activity of membrane proteins better than many commonly used detergents makes it a valuable tool for researchers.
Structural Analysis of Membrane Proteins
Due to its gentle nature, Undecyl-maltoside is often used in the structural determination of membrane proteins via techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy .
Enhancement of Solubilization Efficiency
The longer alkyl chain length of Undecyl-maltoside contributes to its enhanced solubilization efficiency for certain membrane proteins, which is crucial for their subsequent analysis and characterization .
Stabilization of Protein-Detergent Complexes
Undecyl-maltoside: forms stable protein-detergent complexes (PDCs), which are essential for maintaining the integrity of membrane proteins during solubilization and purification processes .
Drug Discovery and Development
Membrane proteins are targets for over 50% of pharmaceuticalsUndecyl-maltoside ’s role in membrane protein solubilization and stabilization aids in the high-resolution structural determination necessary for drug discovery and development .
Research on Neurodegenerative Diseases
Membrane proteins are implicated in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’sUndecyl-maltoside assists in the study of these proteins, providing insights into their mechanisms and potential therapeutic targets .
Mécanisme D'action
Target of Action
Undecyl-maltoside, also known as Undecyl α-D-maltoside or UDM, is a type of detergent that is commonly used in the study of membrane proteins . The primary target of Undecyl-maltoside is the V-type sodium ATPase subunit K . This target plays a crucial role in the transport of ions across the membrane, which is essential for maintaining cellular homeostasis .
Mode of Action
Undecyl-maltoside interacts with its target by embedding itself into the lipid bilayer of the membrane, thereby solubilizing the membrane proteins . This interaction allows the detergent to extract the proteins from the membrane while maintaining their native structure . The resulting changes include the formation of protein-detergent complexes, which can be further studied to understand the structure and function of the membrane proteins .
Biochemical Pathways
It is known that the detergent plays a role in the lipid a transport pathway . By interacting with the membrane proteins involved in this pathway, Undecyl-maltoside can influence the transport of lipid A, a component of the outer membrane of gram-negative bacteria .
Pharmacokinetics
Its impact on bioavailability is primarily related to its ability to solubilize membrane proteins, making them more accessible for study .
Result of Action
The primary result of Undecyl-maltoside’s action is the solubilization of membrane proteins . By embedding itself into the lipid bilayer, the detergent disrupts the interactions between the lipids and proteins, allowing the proteins to be extracted from the membrane . This enables researchers to study the proteins in their native state, providing valuable insights into their structure and function .
Action Environment
The action of Undecyl-maltoside is influenced by various environmental factors. For instance, the temperature can affect the micellization behavior of the detergent . Additionally, the presence of other substances, such as salts or other detergents, can also impact the efficacy and stability of Undecyl-maltoside . Therefore, careful consideration must be given to the experimental conditions when using this detergent for the study of membrane proteins .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMNFYVTFDKRG-ZNGNCRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl-maltoside | |
CAS RN |
170552-39-3 | |
| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?
A1: Undecyl-Maltoside is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.
- In the first paper [], Undecyl-Maltoside was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.
- The second paper [] highlights the use of Undecyl-Maltoside to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.
Q2: How does the use of Undecyl-Maltoside contribute to understanding protein complex formation?
A2: Undecyl-Maltoside's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of Undecyl-Maltoside for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




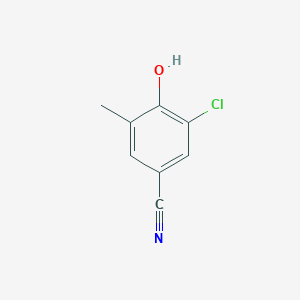
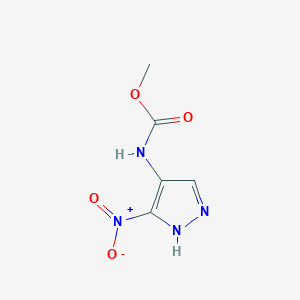

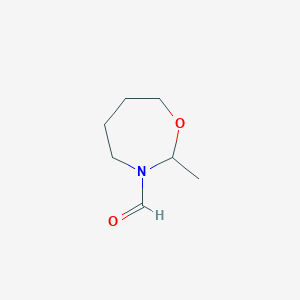
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
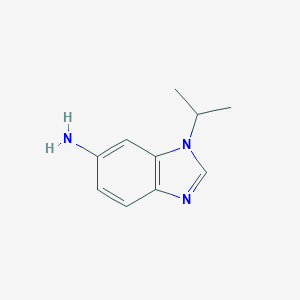

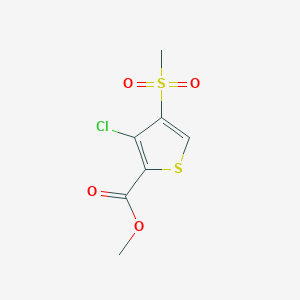
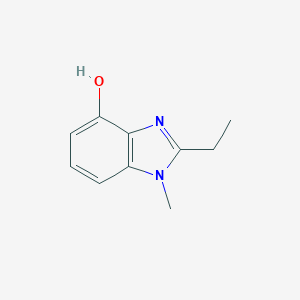
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)


